Cas no 82608-02-4 (Hexanoic acid, 3-ethyl-2-methyl-)
Hexanoic acid, 3-ethyl-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 3-ethyl-2-methyl-
- 82608-02-4
- 3-ethyl-2-methylhexanoic acid
- EN300-6507461
- BNMMWRZDFNBZIO-UHFFFAOYSA-N
- SCHEMBL8693397
-
- Inchi: 1S/C9H18O2/c1-4-6-8(5-2)7(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
- InChI Key: BNMMWRZDFNBZIO-UHFFFAOYSA-N
- SMILES: OC(C(C)C(CC)CCC)=O
Computed Properties
- Exact Mass: 158.130679813Da
- Monoisotopic Mass: 158.130679813Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3Ų
Hexanoic acid, 3-ethyl-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507461-0.05g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 0.05g |
$1091.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-0.1g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 0.1g |
$1144.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-0.25g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 0.25g |
$1196.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-0.5g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 0.5g |
$1247.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-1.0g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-2.5g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 2.5g |
$2548.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-5.0g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 5g |
$3770.0 | 2023-05-31 | ||
| Enamine | EN300-6507461-10.0g |
3-ethyl-2-methylhexanoic acid |
82608-02-4 | 10g |
$5590.0 | 2023-05-31 |
Hexanoic acid, 3-ethyl-2-methyl- Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Hexanoic acid, 3-ethyl-2-methyl-
Hexanoic acid, 3-ethyl-2-methyl- (CAS No. 82608-02-4): A Comprehensive Overview
Hexanoic acid, 3-ethyl-2-methyl- (CAS No. 82608-02-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, exhibits a range of pharmacological properties that make it a promising candidate for various therapeutic applications. The detailed exploration of its chemical properties, biological activities, and recent research findings provides a comprehensive understanding of its potential in modern medicine.
The molecular structure of Hexanoic acid, 3-ethyl-2-methyl- consists of a six-carbon chain with an ethyl group at the third carbon and a methyl group at the second carbon. This arrangement contributes to its distinct chemical behavior and reactivity. The compound's molecular formula is C9H16O2, and its systematic name reflects its structural composition. The presence of both ester and ketone functional groups in its structure allows for diverse interactions with biological targets, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in the pharmacological potential of Hexanoic acid derivatives. Studies have shown that compounds with similar structural motifs exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific arrangement of functional groups in Hexanoic acid, 3-ethyl-2-methyl-, contributes to its ability to modulate various biological pathways. For instance, the ester group can participate in hydrogen bonding interactions with proteins, while the ketone group can engage in π-stacking interactions with nucleic acids.
One of the most compelling aspects of Hexanoic acid, 3-ethyl-2-methyl-, is its role as a bioactive scaffold. Researchers have leveraged its structural framework to develop novel compounds with enhanced therapeutic efficacy. Recent studies have demonstrated that modifications to this scaffold can lead to compounds with improved solubility, bioavailability, and target specificity. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates derived from natural or synthetic precursors.
The synthesis of Hexanoic acid, 3-ethyl-2-methyl-, involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as catalytic hydrogenation, Grignard reactions, and esterification play crucial roles in constructing the desired molecular architecture. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing processes essential for pharmaceutical applications.
Beyond its synthetic significance, Hexanoic acid, 3-ethyl-2-methyl-, has been explored for its biological activities. Preclinical studies have revealed that this compound exhibits promising effects on various disease models. For example, it has shown potential in reducing inflammation by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary research suggests that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
The drug discovery pipeline continues to evolve with the integration of computational chemistry and high-throughput screening technologies. These advancements have enabled researchers to rapidly identify and optimize lead compounds like Hexanoic acid derivatives. By leveraging machine learning algorithms and molecular docking simulations, scientists can predict the binding affinity and interaction profiles of potential drug candidates before conducting costly wet-lab experiments.
The regulatory landscape for new drug development is stringent but well-defined. Hexanoic acid derivatives must undergo rigorous testing to ensure safety and efficacy before being approved for clinical use. Regulatory agencies such as the FDA and EMA provide guidelines for preclinical studies, clinical trials, and post-market surveillance. Compliance with these regulations is essential for ensuring patient safety and fostering public trust in new therapeutic agents.
In conclusion, Hexanoic acid, 3-ethyl-2-methyl-, (CAS No. 82608-02-4) represents a significant advancement in the field of medicinal chemistry. Its unique structural features contribute to a wide range of biological activities, making it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does its potential to contribute to novel therapeutic strategies across various medical disciplines.
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